1-Methylbutyl 2-pyridyl ketone

Description

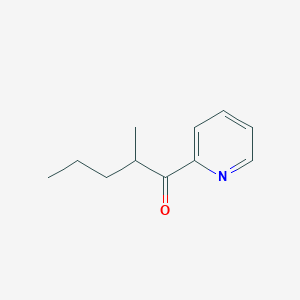

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-pyridin-2-ylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-6-9(2)11(13)10-7-4-5-8-12-10/h4-5,7-9H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSWDPXYMIGUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641993 | |

| Record name | 2-Methyl-1-(pyridin-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855377-39-8 | |

| Record name | 2-Methyl-1-(pyridin-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Methylbutyl 2-pyridyl ketone

An Application Scientist's Guide to the Synthesis of 1-Methylbutyl 2-pyridyl Ketone

Abstract

Pyridyl ketones are a class of compounds that serve as crucial intermediates and structural motifs in the fields of medicinal chemistry and materials science. Their synthesis is a key step in the development of novel pharmaceuticals and functional materials. This in-depth technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound. We will explore the underlying chemical principles, compare viable synthetic strategies, and present a detailed, self-validating experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for accessing this important molecular scaffold.

Introduction and Strategic Overview

The pyridine ring is a privileged heterocycle in drug discovery, present in numerous FDA-approved drugs. The attachment of a ketone functional group at the 2-position provides a versatile handle for further chemical modification, making 2-acylpyridines highly valuable building blocks. This compound, in particular, introduces a lipophilic, branched alkyl chain that can be critical for modulating pharmacokinetic and pharmacodynamic properties.

Synthesizing such a molecule presents a strategic challenge. Classical electrophilic aromatic substitution methods like the Friedel-Crafts acylation are notoriously ineffective for pyridines.[1][2] The Lewis basicity of the pyridine nitrogen causes it to coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring towards electrophilic attack.[1]

Therefore, effective strategies must circumvent this limitation. Modern approaches include transition-metal-catalyzed C-H activation, which can directly acylate the pyridine ring, though these methods often require specialized catalysts and optimization.[3][4] A more classical, yet highly reliable and scalable approach, involves using the polarity of the pyridine ring to our advantage. By starting with a pyridine precursor bearing an electrophilic carbon at the 2-position, such as 2-cyanopyridine, we can employ a nucleophilic addition strategy. The reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a nitrile provides a direct and efficient route to the desired ketone after hydrolysis.[5][6] This guide will focus on the Grignard-based approach due to its operational simplicity, cost-effectiveness, and high yields.

Recommended Synthetic Pathway: Grignard Addition to 2-Cyanopyridine

The most robust and widely applicable method for the synthesis of this compound is the two-step sequence involving the preparation of a Grignard reagent followed by its addition to 2-cyanopyridine.

Overall Reaction:

-

Grignard Reagent Formation: 2-Bromopentane is reacted with magnesium metal in an anhydrous ether solvent to form 1-methylbutylmagnesium bromide.

-

Nucleophilic Addition & Hydrolysis: The Grignard reagent attacks the electrophilic carbon of 2-cyanopyridine. The resulting imine intermediate is then hydrolyzed with aqueous acid to yield the target ketone.[7][8]

Reaction Mechanism

The success of this synthesis hinges on a two-stage mechanism.

-

Nucleophilic Attack: The Grignard reagent, 1-methylbutylmagnesium bromide, features a highly polarized carbon-magnesium bond, rendering the carbon atom strongly nucleophilic.[9][10] This nucleophile readily attacks the electrophilic carbon of the nitrile group in 2-cyanopyridine. The C-N triple bond is broken, forming a new carbon-carbon bond and a magnesium salt of an imine.[6][7] This intermediate is stable under the anhydrous reaction conditions and does not react further with another equivalent of the Grignard reagent.[5]

-

Hydrolysis: Upon introduction of aqueous acid during the workup, the imine salt is protonated to form an iminium ion. A water molecule then attacks the iminium carbon, leading to a hemiaminal intermediate after a proton transfer.[11] Finally, the elimination of ammonia from the protonated hemiaminal yields the stable ketone product.[7][11]

Caption: Reaction mechanism for ketone synthesis.

In-Depth Experimental Protocol

This protocol provides a self-validating system for the synthesis, including purification and characterization considerations.

Materials and Reagent Data

| Reagent | Formula | MW ( g/mol ) | Amount | Equivalents |

| Magnesium Turnings | Mg | 24.31 | 1.34 g | 1.10 |

| 2-Bromopentane | C₅H₁₁Br | 151.05 | 7.55 g | 1.00 |

| 2-Cyanopyridine | C₆H₄N₂ | 104.11 | 5.21 g | 1.00 |

| Anhydrous THF | C₄H₈O | 72.11 | 150 mL | - |

| 1 M HCl (aq) | HCl | 36.46 | ~50 mL | - |

Step-by-Step Methodology

Pre-Reaction Setup: All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) must be oven-dried for at least 4 hours at 120 °C and assembled hot under a stream of dry nitrogen or argon. This ensures strictly anhydrous conditions, which are critical for the success of the reaction.[9][10]

-

Grignard Reagent Formation: a. Place the magnesium turnings (1.34 g, 55.0 mmol) in the three-neck flask equipped with a magnetic stir bar. b. Add 30 mL of anhydrous tetrahydrofuran (THF) to the flask. c. Dissolve 2-bromopentane (7.55 g, 50.0 mmol) in 50 mL of anhydrous THF and add this solution to the dropping funnel. d. Add approximately 5 mL of the 2-bromopentane solution to the magnesium suspension. The reaction should initiate within a few minutes, indicated by gentle bubbling and a slight warming of the flask. If it does not start, gently warm the flask with a heat gun and add a small crystal of iodine to activate the magnesium surface. e. Once initiated, add the remaining 2-bromopentane solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, reflux the mixture for an additional 30-45 minutes to ensure complete consumption of the magnesium. The resulting solution of 1-methylbutylmagnesium bromide should be grayish and slightly cloudy.

-

Reaction with 2-Cyanopyridine: a. Cool the Grignard solution to 0 °C using an ice-water bath. b. Dissolve 2-cyanopyridine (5.21 g, 50.0 mmol) in 70 mL of anhydrous THF and add this solution to the dropping funnel. c. Add the 2-cyanopyridine solution dropwise to the stirred Grignard reagent at 0 °C. Maintain this temperature throughout the addition. A color change and precipitation may be observed. d. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Workup and Hydrolysis: a. Cool the reaction mixture back to 0 °C in an ice-water bath. b. CAUTION: The following step is highly exothermic. Slowly and carefully quench the reaction by the dropwise addition of 50 mL of 1 M aqueous HCl. This hydrolyzes the intermediate imine and dissolves the magnesium salts. c. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). d. Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) followed by brine (50 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification and Characterization: a. The crude product, a yellowish oil, should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. b. The pure fractions are combined and the solvent is evaporated to yield this compound as a clear oil. c. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Expected Yield: 70-85%.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow.

Safety, Troubleshooting, and Alternative Approaches

Critical Safety Considerations

-

Grignard Reagents: Grignard reagents are strong bases and can react violently with water and other protic sources.[10] The reaction must be conducted under strictly anhydrous conditions.

-

Solvents: Diethyl ether and THF are extremely flammable. All operations should be performed in a well-ventilated fume hood, away from ignition sources.

-

Quenching: The quenching of the reaction with aqueous acid is highly exothermic and can cause the solvent to boil vigorously if the addition is too fast. Perform this step slowly and with efficient cooling.

Troubleshooting Guide

-

Failure of Grignard Initiation: This is the most common failure point. Ensure all glassware and solvents are perfectly dry. Activating the magnesium with a heat gun or an iodine crystal is often effective.

-

Low Yield: This can result from incomplete Grignard formation or premature quenching of the reagent. Re-verify the anhydrous conditions. Another cause could be the formation of a Wurtz coupling byproduct (decane) if the local concentration of the alkyl halide becomes too high during addition.

-

Formation of Byproducts: If the hydrolysis step is incomplete, the imine intermediate may persist. Ensure sufficient acid is used during the workup.

Alternative Synthetic Approaches

-

Organolithium Reagents: 1-Methylbutyllithium can be used in place of the Grignard reagent.[12][13] Organolithium reagents are generally more reactive than their Grignard counterparts, which can be advantageous but may also lead to more side reactions if not handled at low temperatures.[14]

-

Palladium-Catalyzed C-H Acylation: Advanced methods allow for the direct coupling of the pyridine C-H bond with an acyl source. For instance, a palladium catalyst could mediate the reaction between pyridine and an aldehyde or acid chloride.[4][15] While elegant and atom-economical, these reactions often require expensive catalysts, ligands, and extensive optimization, making them less suitable for routine, large-scale synthesis compared to the Grignard method.

Conclusion

The synthesis of this compound is efficiently and reliably achieved through the nucleophilic addition of a Grignard reagent to 2-cyanopyridine, followed by acidic hydrolysis. This method is superior to direct acylation strategies, which fail due to the deactivating nature of the pyridine ring under Friedel-Crafts conditions. The provided protocol, which emphasizes anhydrous conditions and careful control of reaction temperature, offers a robust, scalable, and high-yielding pathway to this valuable synthetic intermediate, making it an indispensable tool for professionals in drug discovery and chemical research.

References

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. Retrieved from [Link]

-

Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(8), 1335–1337. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

JoVE. (2025). Nitriles to Ketones: Grignard Reaction. Journal of Visualized Experiments. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. Retrieved from [Link]

-

Leah4sci. (2022, February 22). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism [Video]. YouTube. Retrieved from [Link]

-

Wang, L., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Organic Letters, 21(19), 7957–7961. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 2-substituted pyridines 2-4. Retrieved from [Link]

-

Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(3), 12-16. Retrieved from [Link]

-

Park, C. H., et al. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 130(51), 17272–17273. Retrieved from [Link]

-

ResearchGate. (n.d.). C–H activation of 2-phenyl pyridine by acylation with oxime esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

-

Bolea, I., & Guisán-Ceinos, M. (2018). Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances. Molecules, 23(12), 3247. Retrieved from [Link]

-

Brainly.in. (2018, March 21). friedel crafts acylation for pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters. Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation [Video]. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

-

Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]

-

Saskia, O. (n.d.). 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds. Introduction to Organic Chemistry. Retrieved from [Link]

-

Chad's Prep. (2021, January 21). 12.4 Grignard Reagents | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

All 'Bout Chemistry. (2016, August 10). OrganoLithium Reagents. Retrieved from [Link]

-

Larraufie, M. H., et al. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. MedChemComm, 6(9), 1695–1700. Retrieved from [Link]

-

ChemRxiv. (2020). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. Retrieved from [Link]

Sources

- 1. brainly.in [brainly.in]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Video: Nitriles to Ketones: Grignard Reaction [jove.com]

- 9. Grignard reaction - Wikipedia [en.wikipedia.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. youtube.com [youtube.com]

- 12. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 13. OrganoLithium Reagents - All 'Bout Chemistry [chemohollic.com]

- 14. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry [saskoer.ca]

- 15. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methylbutyl 2-pyridyl ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylbutyl 2-pyridyl ketone, also known by its IUPAC name 2-methyl-1-(pyridin-2-yl)pentan-1-one, is a chemical compound of interest in synthetic and medicinal chemistry. As a member of the pyridyl ketone family, it possesses a unique combination of a flexible alkyl chain and a heteroaromatic pyridine ring. This structure imparts specific physicochemical characteristics that are crucial for its behavior in various chemical and biological systems. Pyridyl ketones are recognized as important pharmacophores and versatile synthetic intermediates.[1] A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development, particularly in areas such as reaction kinetics, formulation science, and drug design.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. In light of the limited availability of experimentally derived data in the public domain for this specific molecule, this guide will also detail the standard analytical methodologies employed for the determination of these properties, offering a framework for its empirical characterization.

Chemical Identity and Molecular Structure

The foundational attributes of this compound are its molecular formula and structure, which dictate its fundamental chemical and physical behaviors.

| Identifier | Value | Source |

| IUPAC Name | 2-methyl-1-(pyridin-2-yl)pentan-1-one | N/A |

| Synonym | This compound | |

| CAS Number | 855377-39-8 | |

| Molecular Formula | C11H15NO | |

| Molecular Weight | 177.25 g/mol | [2] |

| InChI Key | TZSWDPXYMIGUQJ-UHFFFAOYSA-N | [2] |

The molecular structure, characterized by a pyridine ring acylated with a 2-methylpentanoyl group, is depicted below.

Sources

An In-depth Technical Guide to 1-Methylbutyl 2-pyridyl ketone (CAS: 855377-39-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methylbutyl 2-pyridyl ketone, a heterocyclic ketone of interest in synthetic and medicinal chemistry. While specific literature on this exact molecule (CAS 855377-39-8) is not extensively published, this guide synthesizes established principles of pyridyl ketone chemistry to present its core characteristics, plausible synthetic routes, and potential applications. Drawing from authoritative sources on related compounds, this document offers field-proven insights into the synthesis, functionalization, and potential biological relevance of this class of molecules. All proposed methodologies are grounded in well-established reaction mechanisms, ensuring a self-validating system of protocols for the experienced researcher.

Introduction: The Pyridyl Ketone Scaffold in Modern Chemistry

The pyridine ring is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its role in coordinating to metal centers, make it a privileged scaffold in drug design. When functionalized with a ketone, as in the case of this compound, the resulting 2-acylpyridine moiety offers a versatile handle for further chemical transformations.

Pyridyl ketones and their derivatives have demonstrated a wide spectrum of biological activities, including antiviral, antitumor, anti-inflammatory, and antimalarial properties. This biological relevance stems from the ability of the pyridyl ketone scaffold to interact with various biological targets, often through coordination with metal ions in enzyme active sites or through hydrogen bonding and pi-stacking interactions. This guide will delve into the specific attributes of this compound, providing a robust framework for its synthesis and potential exploration in drug discovery programs.

Physicochemical Properties and Structural Analysis

Based on its chemical structure, this compound possesses the following characteristics:

| Property | Value | Source |

| CAS Number | 855377-39-8 | N/A |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.24 g/mol | N/A |

| Alternative Name | 1-(pyridin-2-yl)hexan-2-one | N/A |

Structural Diagram:

Caption: Chemical structure of this compound.

Synthetic Pathways: A Proposed Methodological Framework

Proposed Synthesis: Grignard Reaction with 2-Cyanopyridine

This approach involves the nucleophilic addition of a Grignard reagent to 2-cyanopyridine, followed by acidic hydrolysis of the intermediate imine to yield the desired ketone.

Caption: Proposed two-step synthesis of this compound.

Materials:

-

2-Cyanopyridine

-

Butylmagnesium bromide (solution in THF or diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with a solution of 2-cyanopyridine in anhydrous THF.

-

Grignard Addition: The solution is cooled to 0 °C in an ice bath. A solution of butylmagnesium bromide in THF is added dropwise via the dropping funnel, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates complete consumption of the starting material.

-

Hydrolysis: The reaction mixture is cooled again to 0 °C and cautiously quenched by the slow, dropwise addition of aqueous HCl. This step should be performed with care as it is exothermic. The mixture is then stirred at room temperature until the intermediate imine is fully hydrolyzed to the ketone, which can be monitored by TLC or LC-MS.

-

Work-up and Extraction: The aqueous layer is neutralized with a saturated solution of sodium bicarbonate. The product is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Self-Validating System:

-

Reaction Monitoring: The progress of both the Grignard addition and the hydrolysis can be monitored by Thin Layer Chromatography (TLC) to ensure completion.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Alternative Synthetic Strategies

Other viable synthetic routes for 2-acylpyridines that could be adapted for the synthesis of this compound include:

-

Acylation of 2-Lithiopyridine: This involves the generation of 2-lithiopyridine from 2-bromopyridine, followed by reaction with an appropriate acylating agent like pentanoyl chloride.

-

Alkylation of 2-Acetylpyridine: Deprotonation of the methyl group of 2-acetylpyridine followed by alkylation with a butyl halide.

Potential Applications in Drug Discovery and Medicinal Chemistry

The pyridyl ketone motif is a key pharmacophore in a number of biologically active compounds. While no specific biological data for this compound has been reported, its structural features suggest potential for exploration in several therapeutic areas.

Inferred Biological Relevance

-

Antiviral and Antitumor Agents: Many α,β-unsaturated ketones and fused pyridine systems derived from pyridyl ketones have demonstrated significant antiviral and cytotoxic activities. The ketone functionality in this compound provides a handle for the synthesis of such derivatives.

-

Enzyme Inhibition: The pyridine nitrogen and the ketone oxygen can act as a bidentate ligand, chelating metal ions in the active sites of metalloenzymes. This is a common mechanism of action for many drugs.

-

Anti-inflammatory and Analgesic Properties: Certain pyridyl ketone derivatives have shown promise as anti-inflammatory and analgesic agents.

A Building Block for Complex Molecules

This compound can serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic value. The ketone can be readily transformed into a variety of other functional groups, including alcohols, amines, and heterocycles.

Characterization and Analytical Data (Predicted)

In the absence of published experimental data, the following are predicted spectral characteristics for this compound based on its structure and data from analogous compounds.

| Analytical Technique | Predicted Key Signals |

| ¹H NMR | Signals corresponding to the pyridine ring protons, the methylene group adjacent to the ketone, and the protons of the butyl chain. The pyridine protons would appear in the aromatic region (δ 7.0-8.5 ppm). |

| ¹³C NMR | A signal for the ketone carbonyl carbon (δ ~200 ppm), signals for the pyridine ring carbons, and signals for the aliphatic carbons of the butyl group. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the ketone (around 1700-1720 cm⁻¹), and characteristic bands for the C=C and C=N stretching of the pyridine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 177.24). |

Conclusion and Future Perspectives

This compound represents a valuable, yet under-explored, chemical entity. This technical guide has provided a comprehensive framework for its synthesis, characterization, and potential applications based on established chemical principles and the known biological activities of related pyridyl ketones. The proposed synthetic protocols are robust and can be readily implemented in a standard organic chemistry laboratory.

Future research on this compound could focus on the development and optimization of its synthesis, as well as the exploration of its biological activity in various disease models. Its potential as a building block for the synthesis of novel heterocyclic compounds with therapeutic potential warrants further investigation by the scientific community.

References

Sources

Structure elucidation of 1-Methylbutyl 2-pyridyl ketone

An In-Depth Technical Guide to the Structure Elucidation of 1-Methylbutyl 2-pyridyl ketone

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of this compound (CAS No. 855377-39-8). Designed for researchers and professionals in analytical chemistry and drug development, this document moves beyond a simple recitation of techniques. It details the strategic application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance spectroscopy. Each section explains the causal logic behind experimental choices, outlines self-validating protocols, and synthesizes the resulting data to unambiguously confirm the molecular structure. The guide integrates theoretical principles with practical application, serving as a robust framework for the characterization of complex heteroaromatic ketones.

Introduction and Strategic Overview

This compound, with the molecular formula C₁₁H₁₅NO, represents a class of heteroaromatic ketones that are significant precursors in medicinal chemistry and materials science.[1] Its structure comprises a pyridine ring, a carbonyl group, and a chiral alkyl chain (1-methylbutyl). The unambiguous confirmation of its constitution and connectivity is paramount for ensuring purity, predicting reactivity, and meeting regulatory standards.

Our elucidation strategy is a multi-pronged spectroscopic approach, designed to be definitive and self-validating. We will first determine the molecular mass and elemental formula, then identify key functional groups, and finally map the precise atomic connectivity and stereochemistry.

The logical workflow for this process is outlined below. Each step provides critical data that, when combined, leaves no ambiguity as to the final structure.

Caption: Predicted major fragmentation pathways for this compound in MS.

Table 1: Predicted Mass Spectrometry Fragments

| m/z (Expected) | Formula | Identity | Pathway |

| 178.1226 | [C₁₁H₁₆NO]⁺ | [M+H]⁺ (Molecular Ion) | - |

| 106.0444 | [C₆H₅NO]⁺ | Pyridinoyl cation | Alpha-cleavage of the alkyl-carbonyl bond |

| 71.0855 | [C₅H₁₁]⁺ | 1-Methylbutyl cation | Alpha-cleavage of the pyridyl-carbonyl bond |

The presence of a strong peak at m/z 106 is highly diagnostic for a 2-acylpyridine structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

3.1. Expertise & Rationale

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. For this molecule, we expect to see two key features: a strong absorption from the carbonyl (C=O) stretch and characteristic absorptions from the pyridine ring. The exact frequency of the carbonyl stretch provides evidence of its electronic environment (i.e., conjugation with the aromatic ring). [2][3][4] 3.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR crystal (e.g., diamond or zinc selenide).

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over the range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum.

3.3. Expected Data and Interpretation

Table 2: Predicted Infrared Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Interpretation |

| 3100-3000 | C-H stretch | Aromatic C-H on the pyridine ring |

| 2960-2850 | C-H stretch | Aliphatic C-H from the 1-methylbutyl group |

| ~1700-1685 | C=O stretch | Ketone carbonyl conjugated to an aromatic ring. [5][3][4]The conjugation lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). [2][3] |

| ~1600-1580 | C=C / C=N stretch | Aromatic ring stretching vibrations characteristic of the pyridine ring. [6] |

The observation of a strong band around 1690 cm⁻¹ alongside aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ provides compelling evidence for the proposed overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

4.1. Expertise & Rationale

NMR spectroscopy provides the definitive connectivity map of the molecule. ¹H NMR reveals the number of distinct proton environments, their electronic shielding, and their proximity to other protons (through spin-spin coupling). ¹³C NMR complements this by showing the number of unique carbon environments. [7]For a molecule with a chiral center like this one, we anticipate diastereotopic protons, which will appear as distinct signals, providing further structural confirmation. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to unambiguously link protons to each other and to the carbons they are attached to, respectively.

4.2. Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans (~1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

COSY Acquisition: Acquire a gradient-selected ¹H-¹H COSY spectrum to establish proton-proton coupling networks.

-

HSQC Acquisition: Acquire a gradient-selected ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon.

4.3. Expected Data and Interpretation

The structure contains 11 unique carbons and 15 protons distributed across 9 distinct environments.

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.70 | d | 1H | H6' | Ortho to pyridine N, highly deshielded. |

| ~8.00 | d | 1H | H3' | Ortho to the acyl group, deshielded. |

| ~7.85 | td | 1H | H4' | Meta to N, deshielded by acyl group. |

| ~7.45 | ddd | 1H | H5' | Meta to acyl group. |

| ~3.50 | m | 1H | H2 | Alpha to carbonyl, deshielded. Chiral center. |

| ~1.80 & ~1.55 | m | 2H | H3 (a/b) | Diastereotopic protons adjacent to a chiral center. |

| ~1.30 | m | 2H | H4 | Methylene group in the alkyl chain. |

| ~0.95 | d | 3H | 2-CH₃ | Methyl group doublet, coupled to H2. |

| ~0.90 | t | 3H | H5 | Terminal methyl group triplet. |

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~200-195 | C1 (C=O) | Ketone carbonyl, deshielded. [5][8] |

| ~153 | C2' | Carbon adjacent to N and bonded to the carbonyl. |

| ~149 | C6' | Carbon ortho to N, highly deshielded. |

| ~137 | C4' | Carbon para to N. |

| ~127 | C5' | Pyridine ring carbon. |

| ~122 | C3' | Pyridine ring carbon. |

| ~50-45 | C2 | Alpha-carbon, deshielded by carbonyl. |

| ~35 | C3 | Alkyl chain carbon. |

| ~20 | C4 | Alkyl chain carbon. |

| ~16 | 2-CH₃ | Methyl group carbon. |

| ~14 | C5 | Terminal methyl group carbon. |

2D NMR Synthesis:

-

COSY: Will show a clear correlation pathway along the alkyl chain: H5 ↔ H4 ↔ H3 ↔ H2 ↔ 2-CH₃. It will also show correlations between the adjacent protons on the pyridine ring: H3' ↔ H4' ↔ H5' ↔ H6'.

-

HSQC: Will definitively link each proton signal in Table 3 to its corresponding carbon signal in Table 4, confirming the assignments. For example, the proton multiplet at ~3.50 ppm will correlate to the carbon signal at ~45-50 ppm.

Conclusion: Unified Structural Confirmation

The structure of this compound is unambiguously confirmed by the collective and corroborative nature of the spectroscopic data.

-

HRMS establishes the correct elemental formula of C₁₁H₁₅NO. The fragmentation pattern, particularly the formation of the m/z 106 pyridinoyl cation, confirms the acyl-pyridine connectivity.

-

IR Spectroscopy validates the presence of the key functional groups: a conjugated ketone (~1690 cm⁻¹) and an aromatic system (~1580 cm⁻¹ and >3000 cm⁻¹).

-

NMR Spectroscopy provides the final, detailed blueprint. ¹H and ¹³C NMR account for all hydrogen and carbon atoms in unique, predictable chemical environments. The coupling patterns in ¹H NMR and the correlation networks observed in COSY and HSQC experiments map the entire molecular skeleton, confirming the 1-methylbutyl chain and its attachment to the carbonyl, which is in turn attached to the 2-position of the pyridine ring.

References

-

Spectroscopy of Aldehydes and Ketones. Organic Chemistry Class Notes | Fiveable. [Link]

-

Pyridine Aldehydes and Ketones. ResearchGate. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Spectroscopic and electrochemical properties of di-2-pyridyl ketone thiosemicarbazone [dpktsc] in non-aqueous media. ResearchGate. [Link]

-

IR Spectroscopy Tutorial: Ketones. University of Colorado Boulder. [Link]

-

Synthesis of methyl 2-pyridylmethyl ketone. PrepChem.com. [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]

-

Exploration of Cd(ii)/pseudohalide/di-2-pyridyl ketone chemistry – rational synthesis, structural analysis and photoluminescence. CrystEngComm (RSC Publishing). [Link]

-

Structure Determination from Spectra (2) (H NMR, C NMR, IR) [Ketones, Alkanes, Alcohols). YouTube. [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Organic Letters. [Link]

-

Exploratory Synthetic Studies of the Praseodymium/Di-2-Pyridyl Ketoxime System Leads to Unusual Reactivity and Interesting New Molecules. Inorganic Chemistry - ACS Publications. [Link]

-

di-2-Pyridyl ketone. NIST WebBook. [Link]

-

The mass spectra of some phenyl pyridyl ketones. Semantic Scholar. [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. PMC. [Link]

-

Lec16 - Structural Determination from Mass Spec, IR and NMR Spectra. YouTube. [Link]

-

Spectroscopy of Aldehydes and Ketones. Oregon State University. [Link]

-

Supporting Information for "Gold-catalyzed deoxygenation of amine N-oxides". The Royal Society of Chemistry. [Link]

-

2-Acetylpyridine - 13C NMR Chemical Shifts. SpectraBase. [Link]

-

This compound. Rieke Metals Products & Services. [Link]

-

Practical and rapid construction of 2-pyridyl ketone library in continuous flow. Request PDF on ResearchGate. [Link]

-

13C NMR Spectrum of 2-Methylpyridine. Human Metabolome Database. [Link]

-

Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. CORE. [Link]

-

1-Propylbutyl 2-pyridyl ketone. PubChem. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Mass Spectrometry Part 6 - Fragmentation in Ketones. YouTube. [Link]

-

METHYL n-AMYL KETONE. Organic Syntheses Procedure. [Link]

-

tert-BUTYL PHENYL KETONE. Organic Syntheses Procedure. [Link]

-

CYCLOBUTYL 2-PYRIDYL KETONE. LookChem. [Link]77fz1eHIzoaTg=)

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. fiveable.me [fiveable.me]

- 8. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-Methylbutyl 2-pyridyl ketone

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research, providing unparalleled insight into molecular structure at atomic resolution.[1] This guide offers a comprehensive technical examination of the ¹H and ¹³C NMR spectra of 1-Methylbutyl 2-pyridyl ketone, a molecule incorporating both aromatic and aliphatic structural motifs. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical exploration of the compound's spectral features. We will delve into the theoretical underpinnings of the predicted chemical shifts and coupling constants, explain the causality behind experimental choices, and provide robust, field-tested protocols for sample preparation and data processing. This whitepaper is designed to serve as a practical reference for researchers and scientists, enabling them to confidently interpret the NMR data of this and structurally related compounds.

Introduction: Structural Elucidation in the Modern Laboratory

The precise characterization of molecular structure is a cornerstone of chemical synthesis and drug development. This compound presents an interesting case for NMR analysis, combining the distinct electronic environment of a 2-substituted pyridine ring with the conformational flexibility of a branched alkyl chain. Understanding the interplay of these two fragments is key to confirming the molecule's identity and purity.

-

The Pyridine Moiety: The nitrogen atom introduces significant electronic asymmetry to the aromatic ring. Its inductive electron-withdrawing effect and the anisotropic current of the ring result in a characteristic dispersion of signals for the aromatic protons and carbons.[2]

-

The Carbonyl Group: Acting as an electron-withdrawing group, the ketone functionality deshields adjacent nuclei, providing a critical diagnostic marker in both ¹H and ¹³C spectra.[3][4]

-

The 1-Methylbutyl Chain: This branched alkyl group introduces diastereotopic protons, which, in principle, are chemically non-equivalent and can lead to more complex spectra.

This guide will systematically deconstruct the predicted NMR spectrum of the title compound, providing a robust framework for its analysis.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum provides detailed information on the electronic environment, connectivity, and relative number of protons in a molecule. The analysis of this compound is best approached by separating the distinct aromatic and aliphatic regions of the spectrum.

Predicted ¹H NMR Spectrum and Signal Assignments

The causality for the predicted chemical shifts stems from a combination of inductive effects, magnetic anisotropy, and spin-spin coupling. The electronegative nitrogen atom and the carbonyl group are the dominant influences on the spectral appearance.

Aromatic Region (7.0 - 9.0 ppm): The protons on the pyridine ring are significantly deshielded due to the ring current and the electron-withdrawing nature of the nitrogen atom.[2]

-

H-6 (ortho to N): This proton is expected to be the most downfield signal, appearing around δ 8.6-8.7 ppm . Its proximity to the electronegative nitrogen atom results in the strongest deshielding effect. It should appear as a doublet of doublets (or more complex multiplet) due to coupling with H-5 and H-4.[5]

-

H-3 (ortho to C=O): This proton is also strongly deshielded by both the adjacent carbonyl group and the ring nitrogen, predicted to resonate around δ 8.0-8.1 ppm as a doublet.

-

H-4 (para to N): This proton is influenced by both the nitrogen and the acyl group, leading to a predicted chemical shift around δ 7.8-7.9 ppm as a triplet (or more accurately, a doublet of doublets).

-

H-5 (meta to N): Being the most shielded of the aromatic protons, H-5 is expected to appear around δ 7.4-7.5 ppm as a triplet (or doublet of doublets).

Aliphatic Region (0.8 - 3.8 ppm): The chemical shifts in the 1-methylbutyl chain are primarily dictated by their proximity to the deshielding carbonyl group.[4]

-

H-1' (methine): The proton on the carbon directly attached to the carbonyl (the α-carbon) is significantly deshielded and will appear as a multiplet (sextet or more complex) around δ 3.5-3.7 ppm .

-

H-2' (methylene): These protons are adjacent to the chiral center at C-1' and are therefore diastereotopic. They are expected to resonate as a complex multiplet around δ 1.6-1.8 ppm .

-

H-3' (methylene): Further from the carbonyl, these protons will be more shielded, appearing as a multiplet around δ 1.3-1.5 ppm .

-

H-4' (terminal methyl): The terminal methyl group protons are the most shielded in the chain, expected to be a triplet around δ 0.9-1.0 ppm .

-

1'-CH₃ (methyl on methine): The protons of the methyl group attached to the α-carbon will appear as a doublet around δ 1.2-1.3 ppm , coupled to the H-1' proton.

Summary of Predicted ¹H NMR Data

| Signal Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-6 | 8.6 - 8.7 | dd | ~4.8, 1.8 | 1H |

| H-3 | 8.0 - 8.1 | d | ~7.8 | 1H |

| H-4 | 7.8 - 7.9 | t (ddd) | ~7.7 | 1H |

| H-5 | 7.4 - 7.5 | t (ddd) | ~6.5 | 1H |

| H-1' | 3.5 - 3.7 | m (sextet) | ~6.8 | 1H |

| 1'-CH₃ | 1.2 - 1.3 | d | ~6.8 | 3H |

| H-2' | 1.6 - 1.8 | m | - | 2H |

| H-3' | 1.3 - 1.5 | m (sextet) | ~7.4 | 2H |

| H-4' | 0.9 - 1.0 | t | ~7.4 | 3H |

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment, hybridization, and electronegativity of nearby atoms.

Predicted ¹³C NMR Spectrum and Signal Assignments

The spectrum can be divided into three key regions: the downfield carbonyl carbon, the intermediate aromatic/olefinic carbons, and the upfield aliphatic carbons.

-

Carbonyl Carbon (C=O): Ketone carbonyl carbons are among the most deshielded signals in ¹³C NMR, and this one is predicted to appear far downfield at δ > 195 ppm .[6]

-

Aromatic Carbons (120 - 160 ppm):

-

C-2 (ipso-C=O): The carbon bearing the acyl group will be significantly influenced by both the nitrogen and the carbonyl, predicted around δ 152-154 ppm .

-

C-6 (ortho to N): Similar to its attached proton, this carbon is strongly deshielded by the adjacent nitrogen, resonating near δ 149-150 ppm .[7]

-

C-4 (para to N): Expected around δ 136-137 ppm .[7]

-

C-3 & C-5: These carbons are the most shielded within the aromatic ring, predicted to appear in the δ 122-128 ppm range.[7][8]

-

-

Aliphatic Carbons (10 - 50 ppm):

-

C-1' (methine): The α-carbon to the carbonyl will be the most downfield aliphatic signal, predicted around δ 45-50 ppm .

-

C-2' (methylene): Expected around δ 28-32 ppm .

-

C-3' (methylene): Predicted to be around δ 20-24 ppm .

-

1'-CH₃ (methyl on methine): This methyl carbon is predicted to resonate around δ 16-19 ppm .

-

C-4' (terminal methyl): The terminal methyl carbon should be the most upfield signal, around δ 13-15 ppm .

-

Summary of Predicted ¹³C NMR Data

| Signal Label | Predicted Chemical Shift (δ, ppm) |

| C=O | > 195 |

| C-2 | 152 - 154 |

| C-6 | 149 - 150 |

| C-4 | 136 - 137 |

| C-3 | 125 - 128 |

| C-5 | 122 - 125 |

| C-1' | 45 - 50 |

| C-2' | 28 - 32 |

| C-3' | 20 - 24 |

| 1'-CH₃ | 16 - 19 |

| C-4' | 13 - 15 |

Experimental Protocols: A Self-Validating System

The acquisition of high-quality, reproducible NMR data is critically dependent on meticulous experimental technique. The following protocols are designed to ensure spectral integrity.

Protocol for NMR Sample Preparation

The objective is to prepare a homogeneous, contaminant-free solution of the analyte in a suitable deuterated solvent.[9]

Methodology:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended starting solvent due to its excellent solubilizing power for a wide range of organic compounds and its relatively clean spectral window.[10] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ are viable alternatives. Be aware that solvent choice can influence chemical shifts.[11][12][13]

-

Sample Weighing: For ¹H NMR, accurately weigh 5-10 mg of this compound.[14] For ¹³C NMR, a more concentrated sample of 20-50 mg is preferable to achieve a good signal-to-noise ratio in a reasonable time.[10]

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[9]

-

Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Visually inspect for any particulate matter.

-

Filtration (if necessary): If any solid particles remain, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality NMR tube (e.g., Wilmad 535-PP or equivalent).[15] This step is crucial for achieving good magnetic field homogeneity (shimming).

-

Transfer and Capping: Ensure the final sample height in the NMR tube is approximately 4-5 cm.[10] Cap the tube securely to prevent solvent evaporation and contamination.

-

Labeling: Clearly label the NMR tube with a unique identifier.

Protocol for NMR Data Acquisition

This protocol outlines standard 1D acquisition parameters. For unambiguous assignment, 2D experiments like COSY (¹H-¹H) and HSQC/HMBC (¹H-¹³C) would be required.

-

Insertion and Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[9]

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which sharpens the NMR signals.

-

Tuning and Matching: Tune the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to maximize signal sensitivity.[9]

-

Acquisition Parameters (¹H):

-

Pulse Program: Standard single pulse (e.g., 'zg30').

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Acquisition Parameters (¹³C):

-

Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

-

Number of Scans: 128 to 1024 scans, depending on sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Protocol for NMR Data Processing

Raw NMR data is collected as a Free Induction Decay (FID), a time-domain signal, which must be mathematically converted into the familiar frequency-domain spectrum.[16][17]

Methodology:

-

Fourier Transformation (FT): The FID is converted from the time domain to the frequency domain using a Fourier Transform algorithm. This step transforms the decaying sine waves into sharp peaks (resonances).[16]

-

Apodization (Window Function): Prior to FT, the FID is multiplied by a window function (e.g., exponential multiplication). This can improve the signal-to-noise ratio at the expense of slightly broader lines.

-

Phase Correction: The transformed spectrum must be manually or automatically phase-corrected to ensure all peaks are in the positive absorptive phase, resulting in a flat baseline.[16]

-

Baseline Correction: A polynomial function is applied to correct any remaining rolls or distortions in the baseline of the spectrum.

-

Referencing: The spectrum is calibrated by setting the chemical shift of a known reference. For CDCl₃, the residual solvent peak is set to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C. If an internal standard like tetramethylsilane (TMS) is used, its signal is set to δ 0.00 ppm.

-

Integration (¹H only): The area under each peak is integrated to determine the relative ratio of protons contributing to each signal.

Conclusion

The structural elucidation of this compound via ¹H and ¹³C NMR spectroscopy is a systematic process grounded in the fundamental principles of chemical shift and spin-spin coupling. By dissecting the molecule into its constituent aromatic and aliphatic fragments, one can predict and assign each signal with a high degree of confidence. The characteristic downfield shifts of the protons and carbons on the pyridine ring, particularly at the C-6 position, serve as definitive markers for the 2-substituted pattern. Concurrently, the deshielding effect of the carbonyl group on the adjacent methine proton (H-1') provides a clear anchor point for analyzing the alkyl chain. This guide provides the theoretical framework and practical, validated protocols necessary for researchers to acquire, process, and interpret high-quality NMR data, ensuring the integrity and accuracy of their scientific findings.

References

-

The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]

-

Scribd. (n.d.). NMR Data Processing Guide. Retrieved from [Link]

-

Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Retrieved from [Link]

-

Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Retrieved from [Link]

-

Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

-

Filo. (2025, April 1). The proton NMR chemical shifts of the hydrogens in pyridine are shown. Retrieved from [Link]

-

Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

(n.d.). NMR sample preparation. Retrieved from [Link]

-

AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

(n.d.). NMR Data Processing. Retrieved from [Link]

-

Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Sci-Hub. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, October 4). Proton NMR signals and rings. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

-

OSU Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

ACS Publications. (2012, August 28). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Retrieved from [Link]

-

MDPI. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values. Retrieved from [Link]

-

(n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

Fraser Lab. (n.d.). From FID to 2D: Processing HSQC Data Using NMRPipe. Retrieved from [Link]

-

YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Ketones. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Spectroscopy Tutorial: Ketones. Retrieved from [Link]

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Ketones | OpenOChem Learn [learn.openochem.org]

- 5. The proton NMR chemical shifts of the hydrogens in pyridine are shown. Th.. [askfilo.com]

- 6. m.youtube.com [m.youtube.com]

- 7. testbook.com [testbook.com]

- 8. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. sites.uclouvain.be [sites.uclouvain.be]

- 11. reddit.com [reddit.com]

- 12. tandfonline.com [tandfonline.com]

- 13. thieme-connect.de [thieme-connect.de]

- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 17. cdn.fraserlab.com [cdn.fraserlab.com]

An In-depth Technical Guide to the Mass Spectrometry of 1-Methylbutyl 2-pyridyl ketone

Part 1: Structural Elucidation and Fragmentation Pathways

Introduction to 1-Methylbutyl 2-pyridyl ketone

This compound is a chemical compound featuring a pyridine ring, a ketone functional group, and a five-carbon alkyl chain. Its structure is characterized by the carbonyl group being directly attached to the 2-position of the pyridine ring and a 1-methylbutyl group (also known as a sec-pentyl group). The precise elucidation of its structure is critical in various fields, including drug discovery and materials science, where pyridyl ketones serve as important synthons and bioactive molecules. Mass spectrometry is a powerful analytical technique for confirming the molecular weight and deducing the structure of such compounds through the analysis of their fragmentation patterns. This guide will provide a detailed exploration of the mass spectrometric behavior of this compound, focusing on the fragmentation mechanisms under electron ionization (EI).

Predicted Electron Ionization Mass Spectrum and Fragmentation Mechanisms

Upon electron ionization, this compound will form a molecular ion (M+•), which will then undergo a series of fragmentation reactions. The most prominent fragmentation pathways for ketones are alpha-cleavage and the McLafferty rearrangement.[1][2] The presence of the pyridine ring introduces additional fragmentation possibilities.

1.2.1. Alpha-Cleavage

Alpha-cleavage is a common fragmentation pathway for ketones where the bond adjacent to the carbonyl group is broken.[3][4] For this compound, there are two possible alpha-cleavage sites: the bond between the carbonyl carbon and the pyridine ring, and the bond between the carbonyl carbon and the 1-methylbutyl group.

-

Cleavage of the 1-Methylbutyl Group: The cleavage of the bond between the carbonyl group and the 1-methylbutyl group is expected to be a major fragmentation pathway. This is because the loss of the larger alkyl group as a radical is generally favored.[5] This cleavage results in the formation of a resonance-stabilized 2-pyridoyl cation at m/z 106. The subsequent loss of a neutral carbon monoxide (CO) molecule from this ion can lead to the formation of the pyridyl cation at m/z 78.

-

Cleavage of the Pyridyl Group: Cleavage of the bond between the carbonyl carbon and the pyridine ring would result in the formation of a 1-methylbutyl acylium ion. However, the formation of the pyridyl cation is generally more favorable due to the stability of the aromatic ring.

1.2.2. McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that have a hydrogen atom on the gamma-carbon of the alkyl chain.[6][7] In this compound, a γ-hydrogen is available for transfer to the carbonyl oxygen via a six-membered transition state. This rearrangement leads to the elimination of a neutral alkene (in this case, propene, C3H6) and the formation of a resonance-stabilized radical cation.[8] This would result in a fragment ion at m/z 121.

1.2.3. Other Fragmentation Pathways

Further fragmentation of the primary fragment ions can occur. For instance, the pyridyl cation (m/z 78) can undergo ring opening and subsequent fragmentation. The fragment ion from the McLafferty rearrangement (m/z 121) can also lose a methyl radical to form an ion at m/z 106.

Summary of Predicted Key Fragments

| m/z | Proposed Fragment Structure | Formation Mechanism |

| 177 | [C11H15NO]+• | Molecular Ion (M+•) |

| 121 | [C7H7NO]+• | McLafferty Rearrangement |

| 106 | [C6H4NCO]+ | Alpha-cleavage (loss of C5H11•) |

| 78 | [C5H4N]+ | Loss of CO from m/z 106 |

Fragmentation Pathway Diagram

Caption: Predicted EI fragmentation pathway of this compound.

Part 2: Experimental Protocol

Sample Preparation

-

Dissolution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as methanol or acetonitrile.

-

Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.

Mass Spectrometry Analysis

The following parameters are recommended for acquiring the electron ionization mass spectrum of this compound.

| Parameter | Value | Rationale |

| Ionization Mode | Electron Ionization (EI) | Provides extensive fragmentation for structural elucidation. |

| Electron Energy | 70 eV | Standard energy for generating reproducible mass spectra and comparing with spectral libraries. |

| Ion Source Temp. | 200-250 °C | Ensures complete vaporization of the sample without thermal degradation. |

| Mass Range | m/z 40-250 | To detect the molecular ion and all significant fragment ions. |

| Scan Rate | 1000 amu/s | Provides a good balance between signal intensity and resolution. |

| Inlet System | Direct Insertion Probe (DIP) or Gas Chromatography (GC) | DIP is suitable for pure samples, while GC inlet is preferred for mixture analysis and provides retention time information. |

Data Analysis and Interpretation

-

Identify the Molecular Ion: The peak with the highest mass-to-charge ratio should correspond to the molecular ion (M+•), confirming the molecular weight of the compound.

-

Analyze Fragmentation Patterns: Identify the major fragment ions and propose their structures based on known fragmentation mechanisms for ketones and pyridyl compounds.

-

Compare with Literature: Compare the obtained spectrum with published spectra of similar compounds, such as other alkyl pyridyl ketones, to validate the interpretation.[9][10]

-

High-Resolution Mass Spectrometry (HRMS): If available, HRMS can be used to determine the exact mass of the molecular ion and fragment ions, which allows for the calculation of their elemental composition and further confirms their identity.

Part 3: References

-

Vertex AI Search. Mass spectrometry.

-

Tomer, K. B., & Djerassi, C. (1973). Mass spectrometry in structural and stereochemical problems. CCXXXIV. Alkyl pyridyl ketones. The Journal of Organic Chemistry, 38(24), 4152–4157. [Link]

-

Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. [Link]

-

ChemistNate. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. [Link]

-

Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

-

Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms.

-

Walker, B. (1960). Notes- 2-Pyridyl Alkyl Ketones. The Journal of Organic Chemistry, 25(6), 1047–1048. [Link]

-

Wikipedia. (2023, November 2). McLafferty rearrangement. [Link]

-

Chemistry Steps. (n.d.). McLafferty Rearrangement. [Link]

-

MSU Chemistry. (2023, November 2). The Surprising Dynamics of the McLafferty Rearrangement. [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.3: Rearangement. [Link]

-

Chemguide. (n.d.). fragmentation patterns in the mass spectra of organic compounds. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra.

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Chem Complete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. YouTube. [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

Sources

- 1. www1.udel.edu [www1.udel.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. uni-saarland.de [uni-saarland.de]

- 6. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 7. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

The Kröhnke Pyridine Synthesis: A Strategic Guide to Substituted Pyridines for the Modern Chemist

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, with its presence in numerous FDA-approved drugs and functional materials underscoring its significance[1]. The ability to strategically introduce substituents onto the pyridine ring is paramount for modulating physicochemical properties, biological activity, and material performance. Among the arsenal of synthetic methodologies available, the Kröhnke pyridine synthesis stands out as a robust and versatile tool for accessing highly functionalized pyridines.[2] This guide provides an in-depth technical overview of the Kröhnke synthesis, from its core mechanistic principles to practical experimental guidance and modern adaptations, tailored for researchers, scientists, and professionals in drug development.

The Foundation: Understanding the Kröhnke Reaction

First reported by Fritz Kröhnke, this synthesis provides a convergent route to 2,4,6-trisubstituted pyridines through the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[2][3][4] Its enduring appeal lies in its operational simplicity, generally high yields, and the mild conditions under which it proceeds.[5]

The Mechanistic Pathway: A Cascade of Controlled Reactions

The elegance of the Kröhnke synthesis is revealed in its sequential, self-validating reaction cascade. Each step logically progresses to the next, culminating in the formation of the aromatic pyridine ring.

The mechanism unfolds as follows:

-

Ylide Formation: The reaction commences with the deprotonation of the α-pyridinium methyl ketone salt by a base, such as the acetate from ammonium acetate, to generate a pyridinium ylide.[2]

-

Michael Addition: This nucleophilic ylide then undergoes a conjugate addition to the β-carbon of the α,β-unsaturated carbonyl compound (a Michael addition), forming a 1,5-dicarbonyl intermediate.[2][5]

-

Cyclization and Dehydration: The 1,5-dicarbonyl intermediate reacts with ammonia, derived from the ammonium acetate, to initiate cyclization. Subsequent dehydration leads to a dihydropyridine intermediate which then aromatizes to the final, stable pyridine product.[2][5]

Caption: The mechanistic pathway of the Kröhnke pyridine synthesis.

Scope and Limitations: A Chemist's Perspective

The Kröhnke synthesis is celebrated for its broad substrate scope, accommodating a wide variety of substituents on both the α-pyridinium methyl ketone and the α,β-unsaturated carbonyl partner.[2][5] This flexibility allows for the generation of a diverse library of substituted pyridines.

| Reactant Component | Tolerated Substituents | Notes |

| α-Pyridinium Methyl Ketone | Aryl, heteroaryl, alkyl groups on the ketone portion. The pyridine ring itself can also be substituted.[2] | Electron-donating and electron-withdrawing groups are generally well-tolerated on aryl moieties.[5] |

| α,β-Unsaturated Carbonyl | Both enones and enals can be utilized. A diverse range of substituents at the α- and β-positions are compatible.[2] | This includes aryl groups with both electron-donating and electron-withdrawing substituents.[2] |

Despite its versatility, there are some limitations to consider. The classical multi-step procedure can be time-consuming.[2] Furthermore, the reaction can be sensitive to reaction conditions, and precise control over temperature and solvent is often necessary for optimal results.[6]

In the Lab: Practical Methodologies

A key to successful synthesis is a well-defined and reproducible protocol. Below are detailed experimental procedures for the preparation of the necessary starting materials and a representative Kröhnke pyridine synthesis.

Preparation of Starting Materials

Synthesis of α-Pyridinium Methyl Ketone Salts: These crucial precursors are readily synthesized by reacting the corresponding α-bromo ketone with pyridine.[5]

Synthesis of α,β-Unsaturated Carbonyl Compounds: While many are commercially available, they can be reliably synthesized through methods such as the Aldol condensation or the Claisen-Schmidt reaction.[5][7]

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine

This protocol outlines the synthesis of a classic Kröhnke product, 2,4,6-triphenylpyridine, from N-phenacylpyridinium bromide and chalcone.[2]

Materials:

-

N-phenacylpyridinium bromide

-

Chalcone (1,3-diphenyl-2-propen-1-one)

-

Ammonium acetate

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, combine N-phenacylpyridinium bromide (1.0 eq), chalcone (1.0 eq), and an excess of ammonium acetate.

-

Add glacial acetic acid to serve as the solvent.

-

Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker of ice water while stirring, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with water, followed by a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure 2,4,6-triphenylpyridine.

Caption: A general experimental workflow for the Kröhnke pyridine synthesis.

Modern Advancements and Variations

The foundational Kröhnke synthesis has inspired the development of numerous variations that enhance its efficiency and expand its applicability.

-

One-Pot Procedures: To circumvent the sometimes lengthy nature of the classic method, several one-pot modifications have been developed.[2][8] These often involve the in-situ formation of the α,β-unsaturated carbonyl compound or the α-pyridinium salt.

-

Solvent-Free Conditions: For certain substrates, particularly in the synthesis of triarylpyridines, solvent-free reactions at elevated temperatures have proven effective, simplifying the purification process.[9]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[10]

-

Combinatorial Synthesis: The robustness of the Kröhnke synthesis makes it well-suited for combinatorial chemistry, enabling the rapid generation of large libraries of substituted pyridines for high-throughput screening in drug discovery.[5]

Applications in Drug Discovery and Beyond

The ability to generate a diverse array of substituted pyridines has positioned the Kröhnke synthesis as a valuable tool in several scientific domains.

-

Medicinal Chemistry: The pyridine core is a privileged scaffold in drug design. The Kröhnke synthesis has been employed to create libraries of compounds for screening as potential therapeutic agents, including topoisomerase 1 inhibitors.[5]

-

Ligand Synthesis: Polydentate ligands containing pyridine rings, such as terpyridines, are crucial in coordination chemistry. The Kröhnke methodology provides a straightforward route to these important molecules.[5][8]

-

Materials Science: The optical and electronic properties of poly-aryl systems can be fine-tuned through the introduction of substituted pyridines, making the Kröhnke synthesis relevant in the development of functional materials.

Conclusion

The Kröhnke pyridine synthesis, from its initial discovery to its modern adaptations, remains a cornerstone of heterocyclic chemistry. Its broad scope, operational simplicity, and the importance of its products ensure its continued relevance in both academic research and industrial applications. This guide has provided a comprehensive overview of the core principles, practical methodologies, and strategic considerations of the Kröhnke synthesis, empowering researchers to effectively leverage this powerful reaction in their pursuit of novel molecules with tailored functions.

References

-

Kröhnke pyridine synthesis - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

-

Francisco, T. N., Albuquerque, H. M. T., & Silva, A. M. S. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Chemistry, 30(47), e202401672. [Link]

-

Constable, E. C., & Housecroft, C. E. (2022). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? Molecules, 27(19), 6594. [Link]

-

What are the advantages and disadvantages of the Krohnke pyridine synthesis? - Brainly. (2023, August 8). Retrieved January 18, 2026, from [Link]

-

Francisco, T. N., Albuquerque, H. M. T., & Silva, A. M. S. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Chemistry. [Link]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Retrieved January 18, 2026, from [Link]

-

Mechanism of the Kröhnke pyridine synthesis.[9] - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Kröhnke Pyridine Synthesis - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Tu, S., Jiang, B., Zhang, Y., Jia, R., & Zhang, J. (2009). Diversity-Oriented Synthesis of Kröhnke Pyridines. ACS Combinatorial Science, 11(4), 357–363. [Link]

-

Francisco, T. N., Albuquerque, H. M. T., & Silva, A. M. S. (2024). An In‐Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Chemistry – A European Journal. [Link]

-

Costa, M., Rodrigues, A. I., & Proença, F. (2022). The Kröhnke synthesis of benzo[a]indolizines revisited. RSC Advances, 12(9), 5498–5504. [Link]

-

Synthesis of pyridines via solid‐phase Kröhnke pyridine synthesis. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Oxidative Synthesis of Kröhnke Pyridines - ChemistryViews. (2018, October 9). Retrieved January 18, 2026, from [Link]

-

What are two synthetic methods to make an α,β-unsaturated carbonyl compounds supported by example and mechanism with every method? - Quora. (2021, December 22). Retrieved January 18, 2026, from [Link]

-

Wu, X.-F., & Fang, X. (2020). Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions. Chemical Society Reviews, 49(14), 4839–4877. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. brainly.com [brainly.com]

- 7. quora.com [quora.com]

- 8. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

The Grignard Reaction for the Synthesis of Pyridyl Ketones: A Strategic Guide to a Cornerstone Reaction

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals